molecular formula C10H8BrNS B11862644 3-Bromo-1-(methylthio)isoquinoline CAS No. 870071-30-0

3-Bromo-1-(methylthio)isoquinoline

Cat. No.: B11862644
CAS No.: 870071-30-0
M. Wt: 254.15 g/mol
InChI Key: BJGYWBUKHQWPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(methylthio)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the third position and a methylthio group at the first position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(methylthio)isoquinoline typically involves halogen-metal exchange reactions. One common method is the treatment of 3-bromoisoquinoline with a methylthio reagent under specific conditions. For example, the halogen-metal exchange can be performed using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylthio reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogen-metal exchange reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(methylthio)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted isoquinoline derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-Bromo-1-(methylthio)isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-1-(methylthio)isoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(methylthio)isoquinoline is unique due to the presence of both bromine and methylthio groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

870071-30-0

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

3-bromo-1-methylsulfanylisoquinoline

InChI

InChI=1S/C10H8BrNS/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3

InChI Key

BJGYWBUKHQWPOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.